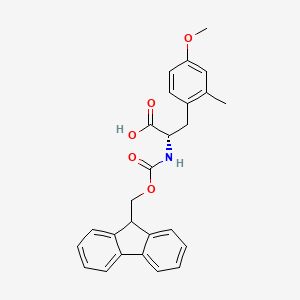

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). The core structure comprises an L-configuration amino acid backbone (propanoic acid) with a substituted phenyl ring at the β-position: 4-methoxy-2-methylphenyl. This substitution pattern balances steric and electronic effects, making it suitable for peptide backbone modifications in drug discovery and biochemical research .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-16-13-18(31-2)12-11-17(16)14-24(25(28)29)27-26(30)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPLGOWYBXOWHU-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a compound widely studied for its biological activity, particularly in the context of peptide synthesis and as a potential therapeutic agent. The fluorene moiety contributes to its unique properties, making it suitable for various applications in biochemistry and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of 479.54 g/mol. Its structure includes a fluorene core, methoxy groups, and an amino acid backbone, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 180414-93-1 |

| Purity | 95% |

| Molecular Weight | 479.54 g/mol |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its role as a peptide coupling agent and its potential therapeutic applications.

Peptide Synthesis

The (S)-Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). Its base-labile nature allows for efficient deprotection during peptide assembly. Research indicates that the Fmoc group facilitates the rapid synthesis of peptides without significant side reactions, making it a preferred choice over other protecting groups .

Anticancer Activity

Recent studies have explored the anticancer properties of fluorene-based compounds. For instance, derivatives like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid have shown promising results in inhibiting cancer cell proliferation through apoptosis induction in specific cancer cell lines .

Case Studies

- In Vitro Studies : A study demonstrated that Fmoc derivatives could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

- In Vivo Studies : Animal models treated with fluorene derivatives exhibited reduced tumor growth rates compared to controls, indicating potential efficacy in cancer treatment .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Cellular Uptake : The lipophilic nature of the fluorene group enhances cellular permeability.

- Targeting Specific Receptors : The compound may interact with specific cellular receptors involved in growth signaling pathways.

- Induction of Stress Responses : It may activate stress response pathways that lead to apoptosis in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, including a fluorene moiety and a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of 425.5 g/mol . The presence of the fluorene structure enhances its lipophilicity, which is crucial for its biological activity.

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid is in the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield.

Case Study: Peptide Development

In a study focused on synthesizing bioactive peptides, researchers utilized this compound as a building block. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without this compound .

Medicinal Chemistry

The compound's structural properties contribute to its potential therapeutic applications. Research indicates that similar compounds exhibit various biological activities, such as:

- Antioxidant Properties : Compounds with difluoromethyl substitutions have shown significant antioxidant effects.

- Anticancer Activity : The fluorene structure is associated with potential anticancer properties due to its ability to interact with cellular targets.

Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Difluoromethyl)phenylalanine | Difluoromethyl substitution | Antioxidant properties |

| Fluorenylmethanol | Contains fluorene structure | Potential anticancer activity |

| 2-Amino-3-(4-fluorophenyl)propanoic acid | Related amino acid derivative | Neurotransmitter modulation |

Drug Development

The lipophilicity imparted by the fluorene moiety enhances the pharmacokinetic properties of drugs derived from this compound. This characteristic is crucial for improving drug absorption and distribution in biological systems.

Case Study: Drug Formulation

A recent formulation study demonstrated that incorporating this compound into drug candidates improved their solubility and bioavailability .

Biological Interaction Studies

Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is essential for elucidating its mechanism of action. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to study these interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance stability, while electron-withdrawing substituents (e.g., bromodifluoromethoxy ) increase reactivity.

- Lipophilicity : The o-tolyl analog (logP ~3.5) is more lipophilic than the target compound (logP ~3.0), affecting membrane permeability .

- Biological Activity: Phosphonomethyl and halogenated derivatives show promise in antiviral and enzyme-targeting applications due to ionic interactions or metabolic stability .

Preparation Methods

Base-Catalyzed Fmoc Protection

-

Reagents : Fmoc-Cl, sodium bicarbonate (NaHCO₃), or diisopropylethylamine (DIPEA) in dioxane/water.

-

Mechanism : The amino group of the precursor amino acid reacts with Fmoc-Cl under alkaline conditions to form the Fmoc-protected intermediate.

-

Yield : 82–90% after recrystallization in ethanol/water systems.

Example Protocol :

Synthesis of 3-(4-Methoxy-2-methylphenyl)propanoic Acid Side Chain

The side chain is synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by hydrolysis:

Friedel-Crafts Alkylation

Suzuki-Miyaura Coupling

-

Reagents : 4-Methoxy-2-methylphenylboronic acid, β-bromoacrylic acid, Pd(PPh₃)₄.

-

Solvent : THF/H₂O (3:1), K₂CO₃ base.

Coupling of Fmoc-Amino Acid with Side Chain

The Fmoc-protected amino acid is coupled to the side chain using carbodiimide-based reagents:

DCC/HOBt-Mediated Coupling

-

Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).

-

Reaction Time : 2–4 h at RT.

Optimized Conditions :

Purification and Crystallization

Crude product purification is critical for achieving >95% purity. Ethanol/water systems are preferred over toxic solvents like petroleum ether:

Recrystallization Protocol

Purity Data :

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/water (3:2) | ≥99.67 | 90.3 |

| Ethyl acetate | ≥98.2 | 77 |

Catalytic and Solvent Optimization

Recent advancements highlight the role of catalysts and green solvents:

Pyridinium p-Toluenesulfonate (PPTS)

Tetrahydrofuran (THF) vs. DCM

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 8 | 72 |

| DCM | 12 | 68 |

Challenges and Mitigation Strategies

Racemization

Q & A

Q. Data Contradiction Analysis :

- Stability in Storage : and recommend inert atmosphere storage, while states the compound is stable under normal conditions. Resolve by prioritizing inert storage to prevent oxidation of the methoxy and methylphenyl groups .

- Toxicological Data Gaps : and note incomplete toxicity profiles. Assume worst-case hazards (e.g., treat as a Category 2 carcinogen until proven otherwise) and conduct in vitro assays (e.g., Ames test) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.